molecular formula C19H26ClNO3 B14006006 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride CAS No. 6269-11-0

2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride

Cat. No.: B14006006
CAS No.: 6269-11-0
M. Wt: 351.9 g/mol
InChI Key: QDDRXPQTLRZZKQ-UHFFFAOYSA-N
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Description

2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of nucleophilic substitutions and reductions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and various phenyl derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and water are frequently used depending on the reaction type.

Major Products

The major products formed from these reactions include various substituted phenylethanol derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-hydroxyphenyl)-2-phenylethanol;hydrochloride
  • 2-[Methyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
  • 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrobromide

Uniqueness

What sets 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications where solubility and interaction with both aqueous and organic phases are crucial.

Properties

CAS No.

6269-11-0

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride

InChI

InChI=1S/C19H25NO3.ClH/c1-3-20(13-14-21)18(15-7-5-4-6-8-15)19(22)16-9-11-17(23-2)12-10-16;/h4-12,18-19,21-22H,3,13-14H2,1-2H3;1H

InChI Key

QDDRXPQTLRZZKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl

Origin of Product

United States

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